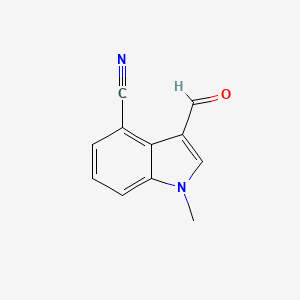
3-Formyl-1-methyl-1H-indole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-1-methyl-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methyl-1H-indole-4-carbonitrile typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where 1-methylindole-3-carboxaldehyde reacts with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol at room temperature, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Formyl-1-methyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: 3-Carboxy-1-methyl-1H-indole-4-carbonitrile.
Reduction: 3-Hydroxymethyl-1-methyl-1H-indole-4-carbonitrile.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-Formyl-1-methyl-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Formyl-1-methyl-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl and nitrile groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their biological activity .
相似化合物的比较
Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar structure but lacks the nitrile group.
3-Formylindole: Similar structure but lacks the methyl group at the nitrogen atom.
Indole-3-acetonitrile: Contains a nitrile group but differs in the position of the formyl group.
Uniqueness
3-Formyl-1-methyl-1H-indole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
3-formyl-1-methylindole-4-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(7-14)11-8(5-12)3-2-4-10(11)13/h2-4,6-7H,1H3 |
InChI 键 |
FODAIKUDZJBPAW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(C=CC=C21)C#N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
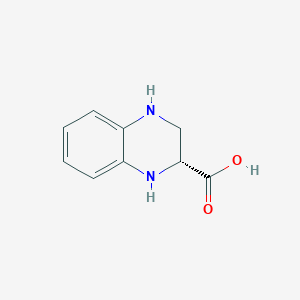

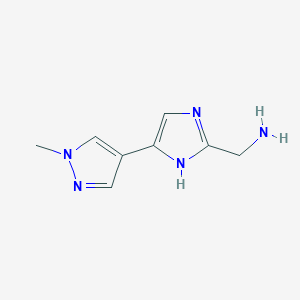
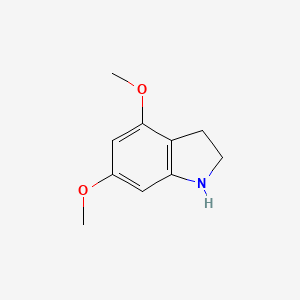


![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

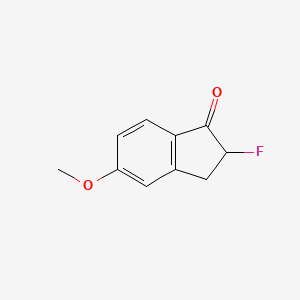
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
